10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
88959-10-8 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2 |
InChI Key |
XYERKMTYIIBXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
General Procedure
-
Intermediate Preparation :
-
Intramolecular Cyclization :
Yield Optimization :
-
Substituting triphenylphosphine with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improves cross-coupling efficiency for sterically hindered substrates.
Multicomponent Condensation Approach
An alternative route employs a multicomponent reaction to simultaneously assemble the quinazolinone and imidazole rings.
Reaction Scheme
-
Starting Materials :
-
2-Aminobenzonitrile
-
Ethylenediamine
-
3-Nitrobenzaldehyde (later reduced to 3-aminophenyl)
-
-
Steps :
-
Condensation : Phosphorus pentasulfide (PS) catalyzes the reaction of 2-aminobenzonitrile with ethylenediamine, yielding 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole.
-
Cyclization with Aldehyde : React the dihydroimidazole with 3-nitrobenzaldehyde to form a tetrahydroimidazoquinazoline intermediate.
-
Oxidative Dehydrogenation : Use KMnO/SiO (2 equiv) for exhaustive dehydrogenation, aromatizing the ring system.
-
Nitro Reduction : Catalytically hydrogenate the nitro group to an amine using H/Pd-C in EtOH.
-
Critical Parameters :
-
Oxidant Stoichiometry : 1 equiv KMnO yields dihydro derivatives; 2 equiv achieves full dehydrogenation.
-
Reduction Efficiency : NHHCO/Pd(OH) minimizes over-reduction risks compared to traditional H/Pd-C.
Sandmeyer Reaction-Based Pathway
For introducing the 3-aminophenyl group post-cyclization, a Sandmeyer reaction approach is viable.
Synthetic Sequence
-
Core Synthesis : Prepare 10-iodo-imidazo[2,1-b]quinazolin-5(3H)-one via iodination of a 5-amino precursor.
-
Coupling Reaction : Perform Suzuki–Miyaura coupling with 3-aminophenylboronic acid (10 ), using SPhos and CsCO to enhance yield.
Challenges :
-
Low solubility of iodo intermediates necessitates polar aprotic solvents (e.g., DMSO/THF mixtures).
-
Steric hindrance at N1 requires elevated temperatures (110–130°C) for effective cross-coupling.
Comparative Analysis of Methodologies
Recommendation : The Ullmann route offers the best balance of yield and scalability for industrial applications, whereas the multicomponent method is preferable for rapid analog synthesis.
Analytical Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
Overview
10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a complex heterocyclic compound notable for its diverse biological activities. This compound belongs to the imidazoquinazoline class, which has been extensively studied for its potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which are involved in cellular signaling pathways related to cancer proliferation.
- Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells by disrupting cell cycle progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. It has been tested against:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibits antifungal activity against species such as Candida albicans, making it a candidate for treating fungal infections.
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Abdelkhalek et al. (2024) | Demonstrated significant anticancer activity in vitro against several cancer cell lines. |
| ACG Publications (2024) | Reported antimicrobial efficacy against Candida albicans and Pseudomonas aeruginosa. |
| RSC Advances (2024) | Investigated anti-inflammatory effects in animal models, showing promising results in reducing edema. |
Mechanism of Action
The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of imidazo[2,1-b]quinazolinone derivatives are highly dependent on substituent identity and position. Key analogs and their characteristics are summarized below:
Table 1: Structural and Functional Comparison
Antifungal Activity
- Substituent Effects: In imidazo-quinazolinone derivatives, the presence of electron-withdrawing groups (e.g., 4-Cl-C6H4) enhances antifungal activity, while electron-donating groups (e.g., 4-Me-C6H4) reduce potency . The 3-aminophenyl substituent in the target compound may exhibit moderate activity due to its electron-donating nature but could improve solubility for better bioavailability.
- Key Finding : Replacement of a 4-chlorophenyl group with 4-Me or 4-OMe-Ph in phthalazine derivatives led to a 3–5-fold drop in antifungal activity .
Antitumor Activity
- Imidazo[2,1-b]thiazole Derivatives : Compounds like 3d (6-chloro-2,3-dihydroimidazo[2,1-b]thiazol-5-ylmethylsulfanyl) showed significant cytotoxicity, highlighting the importance of halogen and sulfur-containing substituents . The absence of such groups in the target compound suggests divergent activity profiles.
- Evodiamine : Exhibits antitumor activity via inhibition of topoisomerase I/II and induction of apoptosis .
Anti-Inflammatory Activity
- SK&F 86002: A dihydroimidazo-thiazole derivative, inhibits IL-1 production via p38 MAPK suppression . Structural analogs with quinazolinone cores may share similar mechanisms but require specific substituents for target engagement.
Physicochemical Properties
- Solubility: The 3-aminophenyl group likely enhances aqueous solubility compared to halogenated analogs (e.g., 4-F or 2,4-Cl2 derivatives) .
- Metabolic Stability: Fluorinated analogs (e.g., 10-(4-fluorophenyl)-derivative) resist oxidative metabolism better than amino-substituted compounds .
Biological Activity
10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a compound belonging to the imidazoquinazoline class known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H14N4O
- CAS Number : 13231211
- Molecular Weight : 286.31 g/mol
Biological Activities
The compound exhibits a range of biological activities, primarily in the fields of oncology and respiratory health.
Anticancer Activity
Recent studies have highlighted the potential of imidazoquinazolines as anticancer agents. The structure of this compound allows it to interact with various protein kinases involved in cancer progression.
- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, including:
- Epidermal Growth Factor Receptor (EGFR) : Inhibitory activity with an IC50 value of approximately 20.72 nM.
- Aurora Kinases : Displaying significant potency in inhibiting these kinases, crucial for cell division and tumor growth.
Bronchodilator Activity
This compound has also been evaluated for bronchodilator properties. In pharmacological evaluations, it was found to exhibit pronounced broncholytic activity without central nervous system or cardiovascular side effects.
- Comparative Efficacy : In guinea pig models, certain analogs showed five to ten times more bronchodilator activity compared to theophylline, a standard treatment for asthma.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Substituent Position | Effect on Activity |
|---|---|
| Para position on phenyl ring | Enhances kinase inhibition |
| Presence of hydroxyl groups | Increases antioxidant properties |
| Ethylene linker between quinazoline and phenolic substituent | Further boosts antioxidant activity |
Case Studies
Several studies have documented the biological efficacy of compounds related to this compound:
- Anticancer Efficacy Study : A study demonstrated that modifications at the 3-position of the phenyl ring significantly increased the compound's efficacy against various cancer cell lines (IC50 values ranging from 1.35 to 8.83 μM) .
- Bronchodilator Evaluation : Another study focused on the bronchodilator effects in guinea pigs showed that certain derivatives could outperform traditional treatments like theophylline in terms of efficacy and safety .
Q & A
Q. What are the optimized synthetic routes for 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions under varying catalysts and solvents. For example, CeCl₃·7H₂O (30 mol%) achieves 75% yield in similar imidazoquinazolinone syntheses, as demonstrated in catalyst screening tables . Reflux conditions with acid catalysts (e.g., p-TsOH) in water or ethanol are common, with recrystallization (e.g., EtOH) ensuring purity . Adjusting catalyst loading (20–50 mol%) and reaction time can optimize yields while minimizing side products.
Q. What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton/carbon environments, IR spectroscopy for functional groups (e.g., NH₂ or carbonyl stretches), and mass spectrometry for molecular ion validation. Purity is assessed via HPLC (e.g., C18 columns with acetonitrile/water gradients) and elemental analysis (deviation ≤0.4% for C/H/N) . Melting point consistency further corroborates purity.
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors of interest (e.g., proteases, kinases). For example, molecular docking (AutoDock Vina) predicts binding affinities to targets like COVID-19 main protease, with pose validation via RMSD calculations . Follow-up enzymatic inhibition assays (e.g., fluorescence-based) at 10–100 µM concentrations quantify activity. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations and density functional theory (DFT) refine the understanding of this compound’s reactivity and stability?
- Methodological Answer : DFT calculations (B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution. MD simulations (AMBER force field) model solvation effects and conformational stability over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonds with water or active-site residues) . Pair these with experimental data (e.g., hydrolysis kinetics) to validate computational models.
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Apply comparative analysis to isolate variables:
- Assay conditions : Compare buffer pH, co-solvents (e.g., DMSO concentration), and temperature.
- Compound handling : Ensure consistent storage (e.g., -20°C under nitrogen) to prevent degradation.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed differences . Replicate conflicting studies with standardized protocols.
Q. How can machine learning (ML) optimize the pharmacokinetic profile of this compound?
- Methodological Answer : Train ML models (e.g., random forests, neural networks) on datasets of similar compounds to predict ADMET properties :
- Absorption : LogP (AlogP), polar surface area.
- Metabolic stability : Cytochrome P450 inhibition data.
- Toxicity : Ames test or hepatotoxicity predictions.
Use generative models (e.g., REINVENT) to propose structural modifications, prioritizing scaffolds with higher solubility or lower CYP3A4 affinity . Validate top candidates via synthesis and in vivo assays.
Q. What experimental designs assess the environmental impact of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna LC50). Use HPLC-MS/MS to quantify environmental persistence in water/soil samples. For ecological risk, apply species sensitivity distribution (SSD) models to estimate hazardous concentrations for 5% of species (HC₅) . Include controls for abiotic degradation (e.g., UV exposure).
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to align with sustainability goals .
- Data Reproducibility : Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) and adhere to FAIR principles.
- Ethical Compliance : For biological studies, obtain institutional approval for animal/human cell line use and report conflicts of interest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
